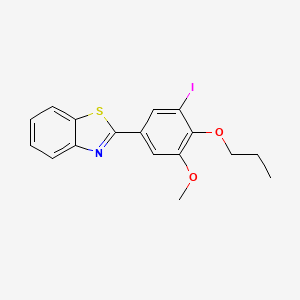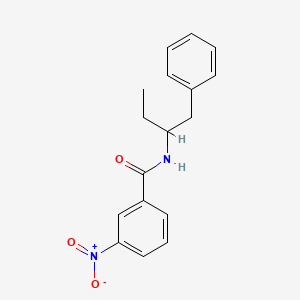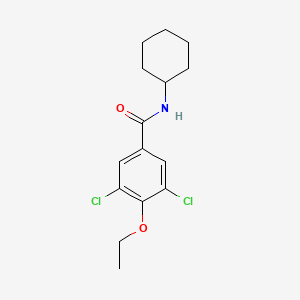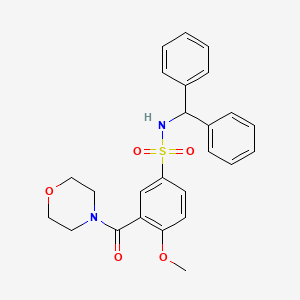
2-(3-iodo-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole
Übersicht
Beschreibung
2-(3-iodo-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole, also known as IMPB, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and survival. IMPB has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.
Wirkmechanismus
2-(3-iodo-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to its substrates. CK2 is involved in a wide range of cellular processes, including DNA repair, cell cycle regulation, and apoptosis. By inhibiting CK2, this compound disrupts these processes, leading to cell death in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. This compound has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-iodo-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole in lab experiments is its high selectivity for CK2, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and requires specialized equipment, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-iodo-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases. Furthermore, the development of this compound derivatives with improved pharmacokinetic properties could enhance its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
2-(3-iodo-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(3-iodo-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO2S/c1-3-8-21-16-12(18)9-11(10-14(16)20-2)17-19-13-6-4-5-7-15(13)22-17/h4-7,9-10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZAZKQVJUIPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B4196389.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196401.png)
![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)


![2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)